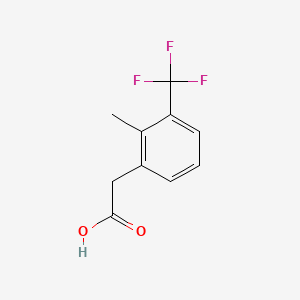
2-Methyl-3-(trifluoromethyl)phenylacetic acid
Vue d'ensemble
Description
2-Methyl-3-(trifluoromethyl)phenylacetic acid is a chemical compound with the CAS Number: 1000546-18-8 . It has a molecular weight of 218.18 . The IUPAC name for this compound is [2-methyl-3-(trifluoromethyl)phenyl]acetic acid . It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors .
Molecular Structure Analysis
The InChI code for 2-Methyl-3-(trifluoromethyl)phenylacetic acid is 1S/C10H9F3O2/c1-6-7(5-9(14)15)3-2-4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Methyl-3-(trifluoromethyl)phenylacetic acid is a solid at ambient temperature . It has a boiling point of 105-108°C .Applications De Recherche Scientifique
Production of Derivatives and Bioactive Compounds : In 2006, Varma et al. explored the production of phenylacetic acid derivatives from Curvularia lunata culture. They found compounds like 4-epiradicinol showed antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus (Varma et al., 2006).
Pharmaceutical Industry Applications : Wasewar et al. (2015) discussed the extraction of phenylacetic acid, commonly used in antibiotic production, from wastewater using tri-n-butyl phosphate. They investigated the extraction efficiency and reaction mechanisms (Wasewar et al., 2015).
Synthesis of Novel Compounds : Evidente et al. (1992) isolated a new derivative of phenylacetic acid from Pseudomonas syringae culture, which modulated tomato seedling growth (Evidente et al., 1992).
Electrochemical Fluorination : Ilayaraja et al. (2008) studied the selective fluorination of alkyl phenylacetates, highlighting its significance in synthesizing fluorinated organic compounds (Ilayaraja et al., 2008).
Alkaloid Synthesis : Beccalli et al. (2000) reported the first total synthesis of the marine alkaloid polycitrin B from 3,5-dibromo-4-methoxy-phenylacetic acid methyl ester (Beccalli et al., 2000).
Role in Penicillin Production : Moyer and Coghill (1947) explored the impact of phenylacetic acid on penicillin production, discovering its role in increasing total penicillin yield (Moyer & Coghill, 1947).
Photodecarboxylation Studies : Burns and Lukeman (2010) showed that CF3-substituted phenylacetic acids undergo efficient photodecarboxylation, yielding trifluoromethyltoluenes or trifluoromethylbenzyl alcohols (Burns & Lukeman, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-[2-methyl-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-7(5-9(14)15)3-2-4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVYJURFBWJJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(trifluoromethyl)phenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



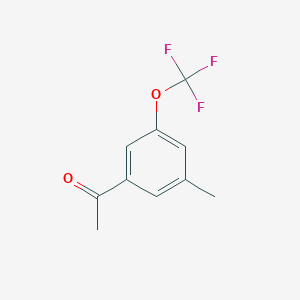
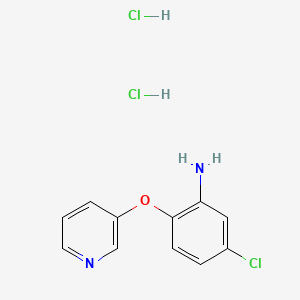

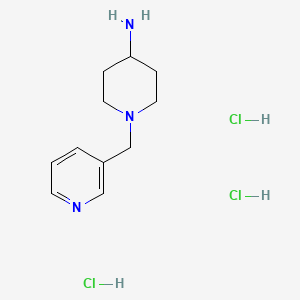
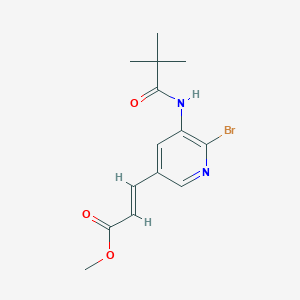
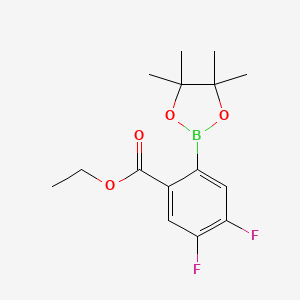
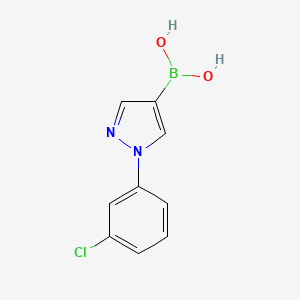
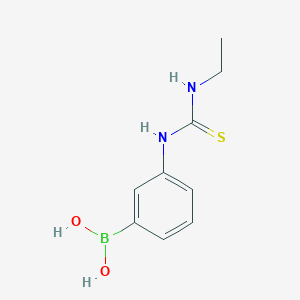
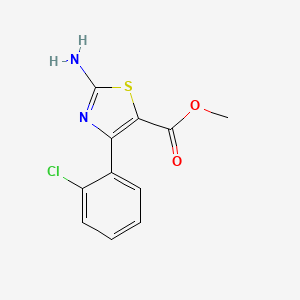

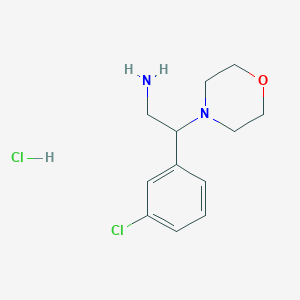
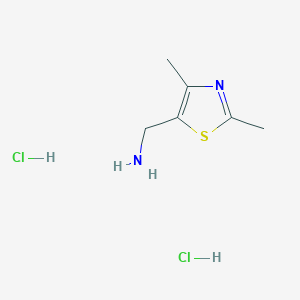
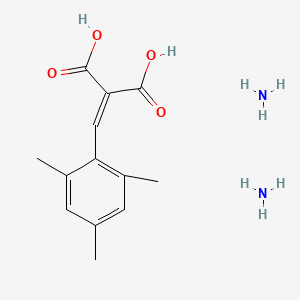
![{2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1421143.png)